molecular formula C13H18O2 B15287934 Benzyl 2,2-dimethylbutanoate CAS No. 2094-70-4

Benzyl 2,2-dimethylbutanoate

Cat. No.: B15287934
CAS No.: 2094-70-4
M. Wt: 206.28 g/mol
InChI Key: NOGKPRINILXHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,2-dimethylbutanoate is an organic ester compound with the molecular formula C12H16O2 It is characterized by a benzyl group attached to a 2,2-dimethylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,2-dimethylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 2,2-dimethylbutanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,2-dimethylbutanoic acid.

    Reduction: Formation of benzyl alcohol and 2,2-dimethylbutanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis is ongoing.

    Industry: It is employed in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzyl 2,2-dimethylbutanoate involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and carboxylic acid.

Comparison with Similar Compounds

    Benzyl acetate: Similar ester with an acetate group instead of 2,2-dimethylbutanoate.

    Benzyl benzoate: Contains a benzoate group, differing in the aromatic ring structure.

    Ethyl 2,2-dimethylbutanoate: An ester with an ethyl group instead of a benzyl group.

Uniqueness: Benzyl 2,2-dimethylbutanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its combination of a benzyl group with a 2,2-dimethylbutanoate moiety makes it particularly useful in certain synthetic applications where other esters may not be as effective.

Properties

CAS No.

2094-70-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

benzyl 2,2-dimethylbutanoate

InChI

InChI=1S/C13H18O2/c1-4-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

NOGKPRINILXHMM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.